Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
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Overview
Description
Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This intermediate is then reacted with butyl bromoacetate under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require purification steps like recrystallization or column chromatography .
Chemical Reactions Analysis
Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding thioethers.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown potential anticancer activity, and it is being studied for its role in inhibiting specific enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can be compared with other oxadiazole derivatives such as:
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: This compound has similar structural features but different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.
N-(sec-Butyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
This compound stands out due to its unique combination of a butyl ester group and an oxadiazole ring, which imparts specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
butyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O3S/c1-3-4-9-19-13(18)10-21-15-17-16-14(20-15)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
AMZHFXUGOACXDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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